Bienvenue dans la boutique en ligne BenchChem!

Pomaglumetad methionil hydrochloride

PEPT1 transporter oral bioavailability prodrug design

Pomaglumetad methionil hydrochloride (LY2140023 hydrochloride; CAS 635318-26-2) is an orally active methionine prodrug of the selective metabotropic glutamate mGlu2/3 receptor agonist LY404039 (pomaglumetad). Developed by Eli Lilly and later Denovo Biopharma, it belongs to the class of group II metabotropic glutamate receptor agonists that modulate glutamatergic neurotransmission without direct dopamine D2 or serotonin 5-HT2A receptor interaction.

Molecular Formula C12H19ClN2O7S2
Molecular Weight 402.9 g/mol
Cat. No. B8137013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomaglumetad methionil hydrochloride
Molecular FormulaC12H19ClN2O7S2
Molecular Weight402.9 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N.Cl
InChIInChI=1S/C12H18N2O7S2.ClH/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H/t5-,6+,7+,8-,12-;/m0./s1
InChIKeyKTYRTJLEXFSWRJ-LBMFEJOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomaglumetad Methionil Hydrochloride (LY2140023 HCl): A PEPT1-Targeted mGlu2/3 Receptor Agonist Prodrug for Schizophrenia Research


Pomaglumetad methionil hydrochloride (LY2140023 hydrochloride; CAS 635318-26-2) is an orally active methionine prodrug of the selective metabotropic glutamate mGlu2/3 receptor agonist LY404039 (pomaglumetad) . Developed by Eli Lilly and later Denovo Biopharma, it belongs to the class of group II metabotropic glutamate receptor agonists that modulate glutamatergic neurotransmission without direct dopamine D2 or serotonin 5-HT2A receptor interaction . Its defining molecular innovation lies in its active intestinal uptake via the peptide transporter 1 (PEPT1, SLC15A1), to which it binds with a Km of approximately 30 µM, whereas the active moiety LY404039 is not a PEPT1 substrate . This prodrug strategy elevates the estimated oral bioavailability from low (pomaglumetad alone) to approximately 49% in humans, enabling systemic delivery of an otherwise poorly absorbed active agent . The compound has been investigated in multiple Phase 2 and Phase 3 clinical trials for schizophrenia and is also studied in substance-related disorders and PTSD models .

Why Pomaglumetad Methionil Hydrochloride Cannot Be Substituted by Other mGlu2/3 Agonists or Generic Antipsychotics


mGlu2/3 receptor agonists constitute a mechanistically heterogeneous class, and pomaglumetad methionil hydrochloride's differentiation extends beyond simple receptor agonism into its unique prodrug architecture, enzymatic bioactivation pathway, and resultant clinical pharmacodynamic profile. First, the oral bioavailability of the active moiety LY404039 is negligible without the PEPT1-targeted methionine promoiety; directly administering the active drug fails to achieve clinically relevant systemic exposure . Second, within the mGlu2/3 agonist class, binding potency, functional selectivity at mGlu2 versus mGlu3, and brain penetrance vary substantially between compounds such as LY354740 (eglumetad, IC50: 5 nM mGlu2/24 nM mGlu3), LY379268 (EC50: 2.69 nM mGlu2/4.48 nM mGlu3), and the LY404039 active moiety (Ki: 149 nM mGlu2/92 nM mGlu3), making pharmacological interchange unreliable . Third, pomaglumetad methionil's clinical tolerability signature — characterized by statistically significant weight reduction versus aripiprazole and lower prolactin elevation versus atypical antipsychotics — is not a class-level property of all mGlu2/3 agonists but reflects both its mechanism of action and the specific clinical dose regimens validated in Phase 3 trials . These factors collectively preclude generic substitution.

Quantitative Differential Evidence for Pomaglumetad Methionil Hydrochloride: Head-to-Head and Cross-Study Comparisons


PEPT1-Mediated Oral Absorption: Prodrug Km of 30 µM vs. Active Moiety LY404039 (No PEPT1 Affinity)

Pomaglumetad methionil (LY2140023) is a high-affinity substrate for the intestinal peptide transporter PEPT1 with a Km of approximately 30 µM, whereas its pharmacologically active moiety LY404039 is not a PEPT1 substrate. This transporter-mediated uptake is essential for achieving clinically viable oral exposure: the estimated oral bioavailability of pomaglumetad methionil is 49%, compared to negligible oral bioavailability for directly administered LY404039 . The absolute bioavailability of the prodrug after an 80 mg oral dose was determined to be 0.68 using accelerator mass spectrometry with an intravenous radiolabeled tracer, with approximately 32% of the dose converted presystemically in the intestinal tract and near-complete systemic conversion of the remaining prodrug . Among eight known PEPT1 substrates evaluated, valacyclovir was the most potent inhibitor of PEPT1-mediated prodrug uptake (IC50 = 0.46 mM), providing a quantitative benchmark for drug-drug interaction risk assessment .

PEPT1 transporter oral bioavailability prodrug design intestinal absorption LY404039

Body Weight Change at 24 Weeks: Pomaglumetad Methionil (−2.8 kg) vs. Aripiprazole (+0.4 kg) in a Phase 3 Double-Blind Trial

In a 24-week, multicenter, randomized, double-blind Phase 3 study (NCT01328093) directly comparing pomaglumetad methionil (n=516) with aripiprazole (n=162) in patients with schizophrenia, the pomaglumetad methionil group showed significantly greater weight loss at Week 24 compared with the aripiprazole group: −2.8 ± 0.4 kg versus +0.4 ± 0.6 kg (P < 0.001) . This represents a net difference of 3.2 kg between treatment arms at the 24-week endpoint. A systematic review and meta-analysis of four randomized clinical trials further confirmed that pomaglumetad methionil demonstrated a significant effect on weight gain reduction compared to atypical antipsychotics as a class (p < 0.00001) . Notably, aripiprazole is itself considered a weight-neutral atypical antipsychotic, making this head-to-head weight differentiation particularly meaningful for procurement decisions in preclinical models studying metabolic tolerability .

weight gain metabolic side effects aripiprazole antipsychotic comparison Phase 3 clinical trial

Prolactin Elevation: Significant Reduction vs. Atypical Antipsychotics (p < 0.0001) in Meta-Analysis of Four RCTs

A systematic review and meta-analysis encompassing four randomized clinical trials demonstrated that pomaglumetad methionil was associated with a statistically significant reduction in prolactin levels compared to atypical antipsychotics (p = 0.0001) . This finding is mechanistically consistent with the compound's lack of direct dopamine D2 receptor antagonism: while the active moiety LY404039 does exhibit measurable affinity at the D2High receptor (Ki = 8.2 nM), its affinity at the D2Low receptor is substantially lower (Ki = 1640 nM), and the compound functions as a D2 agonist rather than antagonist at the high-affinity state . In contrast, prolactin elevation is a well-established adverse effect of D2 antagonist antipsychotics including risperidone, olanzapine, and to a lesser extent aripiprazole, mediated by blockade of pituitary lactotroph D2 receptors . Across the four trials, prolactin elevation was consistently lower in pomaglumetad methionil-treated patients than in those receiving standard of care atypical antipsychotics.

prolactin hyperprolactinemia atypical antipsychotics endocrine side effects meta-analysis

CNS Monoamine Turnover: Dose-Dependent Increases in DOPAC, HVA, and 5-HIAA in Human CSF vs. Placebo

In a randomized, placebo-controlled clinical study in 16 healthy subjects, pomaglumetad methionil (40 mg orally twice daily for 14 days) produced significant elevations in the dopamine metabolites DOPAC and HVA, the serotonin metabolite 5-HIAA, and the norepinephrine metabolite MHPG in lumbar cerebrospinal fluid compared to placebo . In preclinical rat studies, acute oral dosing with LY2140023 monohydrate resulted in significant dose-dependent increases in extracellular DOPAC and HVA concentrations in the prefrontal cortex (microdialysis), with chronic 7-day dosing elevating CSF HVA levels . The pattern of dopamine turnover enhancement is notably similar to that of the atypical antipsychotic clozapine, yet occurs through an entirely distinct mechanism — presynaptic mGlu2/3 autoreceptor activation rather than direct monoamine receptor blockade . The measurement of these biogenic amine metabolites has been proposed as a useful biomarker of central pharmacodynamic activity for LY2140023/LY404039 .

monoamine turnover dopamine metabolites serotonin turnover cerebrospinal fluid biomarker

DPEP1-Dependent Bioconversion: Enzymatic Activation Pathway Distinct from Carboxylesterase-Dependent Prodrugs

The bioconversion of pomaglumetad methionil to its active moiety LY404039 is catalyzed by membrane dehydropeptidase-1 (DPEP1), an amidase that is completely inhibited by cilastatin. In vitro experiments demonstrated that pomaglumetad methionil hydrolysis was observed in intestinal and kidney homogenate preparations and human plasma, but not in liver homogenate, distinguishing its activation profile from carboxylesterase-dependent prodrugs such as dabigatran etexilate or tenofovir disoproxil fumarate . Near-complete inhibition of LY404039 formation was achieved with cilastatin in intestinal homogenate, kidney homogenate, and human plasma, and human recombinant DPEP1 was expressed and shown to catalyze the hydrolysis . The primary sites of bioconversion were the intestine and kidney, with plasma and kidney also involved in clearance of the circulating prodrug. This DPEP1-dependent amide bond hydrolysis is mechanistically uncommon among marketed prodrugs, where most rely on ester-based promoiety cleavage . The complete conversion of systemically circulating prodrug to active moiety (fraction converted ≈ 1) was confirmed in healthy subjects using radiolabeled tracer microdosing and AMS .

DPEP1 dehydropeptidase-1 prodrug activation cilastatin drug metabolism

Optimal Research and Procurement Scenarios for Pomaglumetad Methionil Hydrochloride Based on Quantitative Evidence


Oral Bioavailability and Intestinal Transporter Pharmacology Studies

Pomaglumetad methionil hydrochloride serves as an exemplar PEPT1-targeted prodrug for studying intestinal peptide transporter-mediated drug delivery. Its well-characterized PEPT1 Km (~30 µM), defined DPEP1-mediated bioactivation pathway, and clinically validated absolute bioavailability data (Fabs = 0.68 at 80 mg oral dose) make it a reference compound for transporter pharmacology curricula, PBPK model development, and DDI risk assessment platforms . The availability of cilastatin as a specific DPEP1 inhibitor further enables mechanistic dissection of presystemic vs. systemic prodrug conversion in experimental settings .

Metabolic Tolerability Comparator in Antipsychotic Drug Development Programs

For preclinical and clinical research programs evaluating the metabolic side-effect liability of novel antipsychotic candidates, pomaglumetad methionil provides a validated negative control with documented weight loss (−2.8 kg at 24 weeks vs. +0.4 kg for aripiprazole, P < 0.001) and prolactin reduction (p = 0.0001 vs. atypical antipsychotics) . Its non-dopaminergic mechanism allows researchers to distinguish weight gain and endocrine effects driven by D2 receptor blockade from those arising through other pharmacological mechanisms .

Glutamate-Monoamine Circuit Interaction Studies Using In Vivo Microdialysis and CSF Biomarker Approaches

The compound's well-documented effects on CNS monoamine turnover — significant dose-dependent increases in DOPAC, HVA, and 5-HIAA in human CSF and rat prefrontal cortex — make it a valuable pharmacological tool for investigating indirect modulation of dopamine and serotonin systems through presynaptic mGlu2/3 receptor activation . These validated biomarker responses (DOPAC, HVA, 5-HIAA, MHPG) can serve as translational pharmacodynamic endpoints in studies exploring glutamatergic-monoaminergic circuit interactions relevant to schizophrenia and related disorders .

Mechanistic Prodrug Activation and Amidase Enzymology Research

As an amide-based prodrug activated by the non-hepatic amidase DPEP1 rather than the more common carboxylesterase-dependent pathway, pomaglumetad methionil offers a distinctive substrate for studying tissue-specific prodrug bioconversion. Researchers in drug metabolism can employ the cilastatin-inhibitable DPEP1 system to investigate amide prodrug design principles, tissue-specific enzyme expression patterns in intestine vs. kidney vs. plasma, and the pharmacokinetic implications of non-hepatic prodrug activation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomaglumetad methionil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.